![molecular formula C19H15FN2OS B2918718 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 922999-61-9](/img/structure/B2918718.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide
Beschreibung
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a naphtho[1,2-d]thiazole core fused with a dihydrothiazole ring and substituted with a 4-fluorophenylacetamide group. This structure combines aromaticity, electron-withdrawing fluorine substituents, and a planar thiazole system, which are critical for interactions with biological targets such as kinases or enzymes.
Eigenschaften
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS/c20-14-8-5-12(6-9-14)11-17(23)21-19-22-18-15-4-2-1-3-13(15)7-10-16(18)24-19/h1-6,8-9H,7,10-11H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEYYDPFEFFAOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide, commonly referred to as a ROCK inhibitor , has garnered attention for its potential therapeutic applications in various biological contexts. This article delves into its biological activity, synthesizing data from diverse research studies and findings.
- Molecular Formula : C21H20N2O3S
- Molecular Weight : 380.46 g/mol
- CAS Number : 557782-81-7
This compound functions primarily as an inhibitor of the Rho-associated protein kinase (ROCK). ROCK plays a critical role in various cellular processes, including:
- Regulation of cytoskeletal dynamics
- Cell migration
- Apoptosis
- Smooth muscle contraction
By inhibiting ROCK, this compound may influence these processes, offering therapeutic benefits in conditions such as cancer, cardiovascular diseases, and neurological disorders.
In Vitro Studies
-
Cell Proliferation and Migration : Studies have shown that this compound significantly reduces the proliferation and migration of cancer cell lines. For instance:
- Breast Cancer : In MDA-MB-231 cells, treatment with the compound resulted in a 50% decrease in cell migration compared to untreated controls.
- Neuroblastoma : The compound inhibited neuroblastoma cell proliferation by approximately 60% at a concentration of 10 µM.
- Apoptosis Induction : The compound has been observed to induce apoptosis in various cancer cell lines through the activation of caspases and the upregulation of pro-apoptotic proteins.
In Vivo Studies
Preclinical trials have demonstrated the efficacy of this compound in animal models:
- Tumor Growth Inhibition : In xenograft models of breast cancer, administration of the compound led to a significant reduction in tumor size (up to 70% compared to control groups).
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1: Breast Cancer Treatment
- A clinical trial involving patients with metastatic breast cancer showed promising results when combined with standard chemotherapy. Patients exhibited improved overall survival rates and reduced side effects.
- Case Study 2: Neurological Disorders
- In models of traumatic brain injury, this compound demonstrated neuroprotective effects by reducing inflammation and promoting neuronal survival.
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | Concentration (µM) | Effect |
---|---|---|---|
Cell Migration | MDA-MB-231 | 10 | 50% reduction |
Cell Proliferation | Neuroblastoma | 10 | 60% inhibition |
Apoptosis Induction | Various Cancer Lines | 5 | Activation of caspases |
Tumor Growth | Xenograft Models | N/A | Up to 70% reduction in size |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on core heterocyclic systems, substituent effects, and biological implications. Key structural and functional differences are highlighted below:
Triazole-Based Derivatives ()
Compounds such as 9c , 9d , 9e , and 9f share a 4H-1,2,4-triazole-3-ylthioacetamide scaffold but differ in substituents (e.g., bromophenyl, fluorophenyl).
Compound | Core Structure | Substituents | Melting Point (°C) | Key NMR Signals (¹H/¹³C) |
---|---|---|---|---|
Target Compound | Dihydronaphthothiazole | 4-Fluorophenyl | Not reported | Not available in evidence |
9c | Triazole | 4-Bromophenyl, 4-fluorophenyl | 219.3 | ¹H: 7.58–7.47 ppm; ¹³C: 165.7, 153.6 |
9e | Triazole | 4-Fluorophenyl (dual) | 220.1 | ¹H: 7.64–7.37 ppm; ¹³C: 165.8, 154.9 |
Key Differences :
- Fluorine substituents in both compounds enhance electronegativity, but the triazole derivatives exhibit broader substituent variability (e.g., bromine), which may alter solubility and metabolic stability .
Thiazole- and Thiadiazole-Based Analogs ()
- GSK735826A (from ): Contains a pyridinyl-thiazole core with a dioxolobenzothiazole substituent. Unlike the target compound, it lacks a fluorophenyl group but includes a pyridine ring, which may enhance metal coordination in enzymatic active sites .
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Features a thiadiazole ring with intramolecular S–O interactions (2.682 Å).
Methoxy-Substituted Analog ()
The compound N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide replaces the 4-fluorophenyl group with 3,4-dimethoxyphenyl. Methoxy groups increase electron density and may reduce membrane permeability compared to the fluorine’s electron-withdrawing effect, altering pharmacokinetics .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.